molecular formula C24H17BrFN3O5 B5587836 [4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate

[4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate

Cat. No.: B5587836
M. Wt: 526.3 g/mol
InChI Key: XCSWSDQZLRNLDV-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a combination of functional groups, including a bromo, cyano, methoxy, and fluorobenzoate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate typically involves multiple steps, starting from commercially available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as nucleophilic substitution, condensation, and esterification.

    Nucleophilic Substitution: The initial step may involve the reaction of 4-bromo-2-cyanophenol with an appropriate acylating agent to form the corresponding acylated product.

    Condensation: The acylated product is then reacted with hydrazine to form the hydrazone intermediate.

    Esterification: Finally, the hydrazone intermediate is esterified with 3-fluorobenzoic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

The compound [4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the cyano group may produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its diverse functional groups.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethylaniline: This compound shares the bromo and ethyl functional groups but lacks the cyano, methoxy, and fluorobenzoate moieties.

    2-Bromo-4-(4-ethylbenzyl): Similar in having a bromo group but differs in the overall structure and functional groups present.

Uniqueness

The uniqueness of [4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

[4-[(E)-[[2-(4-bromo-2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O5/c1-32-22-9-15(5-7-21(22)34-24(31)16-3-2-4-19(26)11-16)13-28-29-23(30)14-33-20-8-6-18(25)10-17(20)12-27/h2-11,13H,14H2,1H3,(H,29,30)/b28-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSWSDQZLRNLDV-XODNFHPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)C#N)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)C#N)OC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.